
4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” is a complex organic compound that features a dioxolane ring and a butadiene moiety attached to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Butadiene Moiety: The butadiene unit can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Coupling with Aniline Derivative: The final step involves coupling the dioxolane-butadiene intermediate with N,N-diethylaniline under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
“4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: May be used in the production of advanced materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of “4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-dimethylaniline
- 4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylbenzylamine
Uniqueness
“4-((1E,3Z)-4-(1,3-Dioxolan-2-yl)buta-1,3-dien-1-yl)-N,N-diethylaniline” is unique due to its specific structural features, such as the combination of a dioxolane ring and a butadiene moiety with an aniline derivative. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C17H23NO2 |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
4-[(1E,3Z)-4-(1,3-dioxolan-2-yl)buta-1,3-dienyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H23NO2/c1-3-18(4-2)16-11-9-15(10-12-16)7-5-6-8-17-19-13-14-20-17/h5-12,17H,3-4,13-14H2,1-2H3/b7-5+,8-6- |
InChI-Schlüssel |
JTVDUOOAVQHXDK-YMBWGVAGSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C\C2OCCO2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


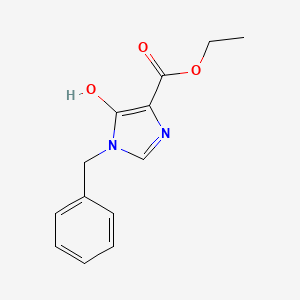
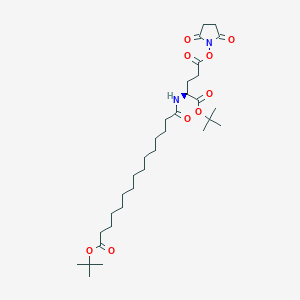

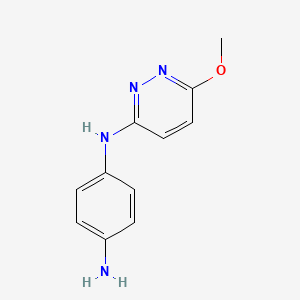
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)
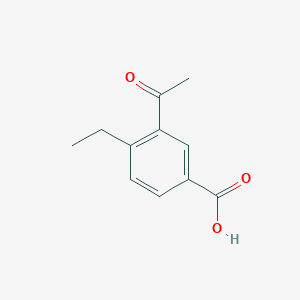


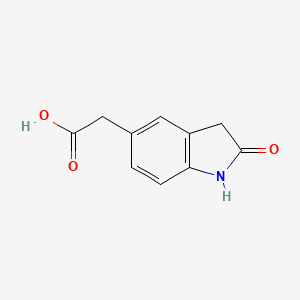
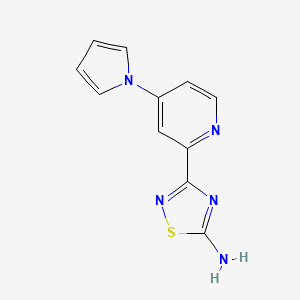


![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)

